4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxy group, a nitropyridine moiety, and a hydrazinylidene linkage to a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the condensation of 5-nitropyridine-2-carbohydrazide with 4-methoxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA. The nitro group in the pyridine ring can also undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitropyridine: A related compound with similar structural features but lacking the hydrazinylidene linkage and naphthalenone core.
4-Methoxy-2-[(5-nitropyridin-2-yl)imino]methylphenol: Another related compound with a Schiff base structure.
Uniqueness
4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combination of a methoxy group, nitropyridine moiety, and hydrazinylidene linkage to a naphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
92355-78-7 |
---|---|
Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-methoxy-2-[(5-nitropyridin-2-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H12N4O4/c1-24-14-8-13(16(21)12-5-3-2-4-11(12)14)18-19-15-7-6-10(9-17-15)20(22)23/h2-9,21H,1H3 |
InChI Key |
NRNOUWHPDYGAKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.